molecular formula C23H26N4O5S B3686322 N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide

N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide

Cat. No.: B3686322
M. Wt: 470.5 g/mol
InChI Key: ZPHHVCVAVIAXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide is a complex organic compound that features a morpholine ring, a phthalazinone moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone intermediate, which is then reacted with a morpholine derivative. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: The compound’s properties make it suitable for use in materials science, such as in the development of polymers or coatings.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide involves its interaction with specific molecular targets. The morpholine ring and phthalazinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. Detailed studies are required to elucidate the precise pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-2,6-dimethylphenyl)-2-morpholin-4-ylacetamide
  • 2-morpholin-4-yl-N-(2,3,5-trifluoro-6-morpholin-4-ylpyridin-4-yl)acetamide
  • N-(4-(4-morpholinyl)phenyl)-2-(4-propylphenoxy)acetamide

Uniqueness

N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and phthalazinone moiety provides specific binding capabilities, making it a valuable tool in various research applications.

Properties

IUPAC Name

N,N,2-trimethyl-5-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxophthalazin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-16-8-9-17(14-20(16)33(30,31)25(2)3)22-18-6-4-5-7-19(18)23(29)27(24-22)15-21(28)26-10-12-32-13-11-26/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHHVCVAVIAXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)N4CCOCC4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide
Reactant of Route 6
N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.